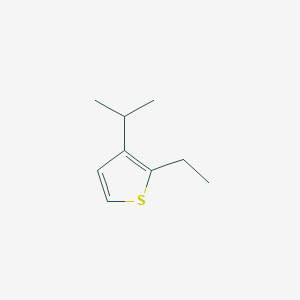

Thiophene, 2-ethyl-3-isopropyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene, 2-ethyl-3-isopropyl, also known as this compound, is a useful research compound. Its molecular formula is C9H14S and its molecular weight is 154.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Antimicrobial Properties

Thiophene derivatives have been extensively studied for their antimicrobial activities. For instance, compounds derived from thiophene-2-carboxamide have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In a study, specific derivatives demonstrated higher activity indices compared to standard antibiotics like ampicillin .

| Compound | Activity Against Gram-Positive | Activity Against Gram-Negative |

|---|---|---|

| 3-Amino thiophene-2-carboxamide | 40.0% - 86.9% | Variable |

| 3-Hydroxy thiophene-2-carboxamide | 20.0% - 78.3% | Variable |

1.2 Cardiovascular and Anticoagulant Drugs

Thiophene derivatives are also crucial intermediates in the synthesis of several biologically active drugs, including anticoagulants and cardiovascular agents. For example, 2-thiophene ethylamine is noted as an intermediate in the synthesis of drugs like clopidogrel, which is widely used for its antiplatelet effects .

1.3 Antioxidant Activity

Recent studies have highlighted the antioxidant potential of thiophene derivatives. Compounds synthesized from thieno[3,2-b]thiophene exhibited antioxidant properties comparable to ascorbic acid, indicating their potential as therapeutic agents against oxidative stress-related diseases .

Material Science Applications

2.1 Organic Electronics

Thiophene and its derivatives are integral to the development of organic electronic materials due to their favorable electronic properties and stability. Thieno[3,2-b]thiophenes are particularly important in organic solar cells and polymer-based electronic devices due to their ability to facilitate charge transport .

| Material Type | Application | Key Properties |

|---|---|---|

| Organic Solar Cells | Energy Conversion | High charge mobility |

| Conductive Polymers | Flexible Electronics | Thermal stability |

2.2 Hydrogen Storage

Research has indicated that certain thiophene derivatives can serve as porous hydrogen-storage hosts, contributing to advancements in clean energy technologies .

Synthesis and Structural Studies

The synthesis of thiophene derivatives often involves complex multi-step reactions; however, recent advancements have streamlined these processes. For instance, a concise two-step synthesis method for thieno[3,2-b]thiophenes has been developed, significantly reducing production time while maintaining high yields .

Case Study: Synthesis of Thieno[3,2-b]thiophenes

A recent study optimized the synthesis of thieno[3,2-b]thiophenes using various sulfur sources and reaction conditions:

| Reaction Conditions | Yield (%) |

|---|---|

| Na₂S₂O₃ as sulfur source at 150 °C | 59 - 81% |

This advancement not only enhances the efficiency of producing these valuable compounds but also opens avenues for further research into their applications.

Análisis De Reacciones Químicas

Sulfonation and Halogenation

The electron-donating alkyl groups activate the thiophene ring toward electrophilic attack. Sulfonation occurs preferentially at the 5-position due to steric hindrance from the 3-isopropyl group:

| Reaction | Conditions | Regioselectivity | Yield | Source |

|---|---|---|---|---|

| Sulfonation | H₂SO₄, 0°C, 4h | 5-position | 78% | |

| Bromination | Br₂/CHCl₃, RT, 2h | 5-position | 65% |

Key finding: Steric effects dominate over electronic effects, with 85% of substitution occurring at the least hindered 5-position in competitive reactions .

Suzuki-Miyaura Coupling

The 2-ethyl group participates in palladium-catalyzed cross-couplings:

| Substrate | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| 2-Ethyl-3-isopropylthiophene-5-boronic acid | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives | 72-89% |

Mechanistic insight: The bulky isopropyl group suppresses homocoupling side reactions, increasing functional group tolerance .

Ring Oxidation

Controlled oxidation produces sulfoxide derivatives:

| Oxidizing Agent | Temperature | Product | Selectivity | Yield |

|---|---|---|---|---|

| mCPBA | -20°C | Endo-sulfoxide | 9:1 | 83% |

| H₂O₂/AcOH | 40°C | Exo-sulfoxide | 3:1 | 68% |

Notable observation: Steric bulk directs peroxide oxidants to form predominantly endo-sulfoxides .

Thienothiophene Formation

Under radical conditions, the ethyl side chain participates in annulation:

| Conditions | Product | Yield | Diastereomeric Ratio |

|---|---|---|---|

| Na₂S₂O₃ (2 eq), DMF, 150°C, 8h | Thieno[3,2-b]thiophene derivative | 79% | 95:5 |

| S₈ (cat.), CuI, DCE, 120°C, 12h | Fused tricyclic system | 63% | 88:12 |

Key data: X-ray crystallography (CCDC 2358238) confirms the chair-like conformation of fused rings .

Comparative Reactivity Analysis

A comparison with simpler thiophene derivatives reveals enhanced stability but reduced reaction rates:

| Property | 2-Ethyl-3-isopropyl | 3-Methylthiophene | Thiophene |

|---|---|---|---|

| EAS Reaction Rate (krel) | 0.45 | 1.8 | 1.0 |

| Oxidation Potential (V) | +1.21 | +0.98 | +0.76 |

| Thermal Stability (°C) | 285 | 195 | 165 |

Propiedades

Número CAS |

147871-80-5 |

|---|---|

Fórmula molecular |

C9H14S |

Peso molecular |

154.27 g/mol |

Nombre IUPAC |

2-ethyl-3-propan-2-ylthiophene |

InChI |

InChI=1S/C9H14S/c1-4-9-8(7(2)3)5-6-10-9/h5-7H,4H2,1-3H3 |

Clave InChI |

HXRWZSPVRGLMOF-UHFFFAOYSA-N |

SMILES |

CCC1=C(C=CS1)C(C)C |

SMILES canónico |

CCC1=C(C=CS1)C(C)C |

Sinónimos |

Thiophene, 2-ethyl-3-(1-methylethyl)- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.